molecular formula C31H36P4 B14488697 1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane CAS No. 65201-65-2

1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane

Cat. No.: B14488697
CAS No.: 65201-65-2
M. Wt: 532.5 g/mol
InChI Key: ZYQBPGILNCSDFM-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane is a complex organophosphorus compound characterized by the presence of four phenyl groups and four phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane typically involves the reaction of tetraphenylphosphonium salts with appropriate reagents under controlled conditions. One common method includes the use of tetraphenylphosphonium bromide and a suitable base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential role in biological systems as a phosphorus donor.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s unique structure allows it to act as a versatile ligand, facilitating diverse interactions with different metal ions.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A macrocyclic chelating agent used in coordination chemistry.

    1,4,8,11-Tetraphenyl-1,4,8,11-tetraazacyclotetradecane: Another tetraazacyclotetradecane derivative with similar structural features.

Uniqueness

1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane is unique due to the presence of phosphorus atoms, which impart distinct chemical properties compared to its nitrogen-containing analogs. This uniqueness makes it particularly valuable in forming stable metal complexes and exploring new applications in various scientific fields.

Properties

CAS No.

65201-65-2

Molecular Formula

C31H36P4

Molecular Weight

532.5 g/mol

IUPAC Name

phenyl-[3-[phenyl(2-phenylphosphanylethyl)phosphanyl]propyl]-(2-phenylphosphanylethyl)phosphane

InChI

InChI=1S/C31H36P4/c1-5-14-28(15-6-1)32-22-26-34(30-18-9-3-10-19-30)24-13-25-35(31-20-11-4-12-21-31)27-23-33-29-16-7-2-8-17-29/h1-12,14-21,32-33H,13,22-27H2

InChI Key

ZYQBPGILNCSDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)PCCP(CCCP(CCPC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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